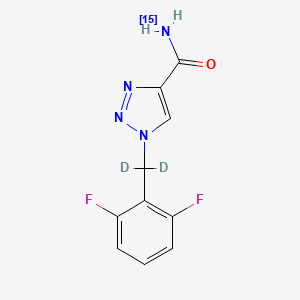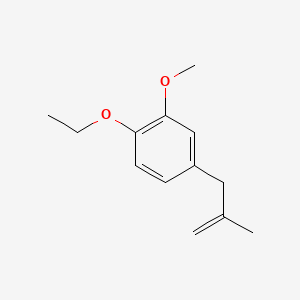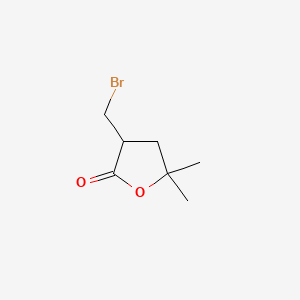
3-(bromomethyl)-5,5-dimethyldihydrofuran-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromomethyl-5,5-dimethylbutyrolactone is a butan-4-olide having a bromomethyl group at the 3-position and two methyl substituents at the 5-position. It is a butan-4-olide and an organobromine compound.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
3-(Bromomethyl)-5,5-dimethyldihydrofuran-2(3H)-one and its derivatives are primarily used in the synthesis of various heterocyclic compounds. For instance, Zheng et al. (2019) developed a method for synthesizing 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselective 5-exo-dig bromocyclization. This process is enhanced by palladium-catalyzed cross-coupling reactions or conversion to other heterocycles through simple operations (Zheng et al., 2019).
Formation of Cyclopropane Lactones and Fused Heterocyclic Compounds
Farin˜a et al. (1987) explored the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with stabilized carbanions, leading to the formation of cyclopropane lactones and fused heterocyclic compounds. This research highlights the versatility of bromomethyl furanones in forming complex chemical structures (Farin˜a et al., 1987).
Extended and Quinonoid Tetrathiafulvalene Derivatives
Gautier et al. (1999) demonstrated the use of 2,3-Bis(bromomethyl)TTFs as precursors to create extended and sulfur-rich analogs of tetrathiafulvalene. These compounds are of significant interest in materials science for their unique electronic properties (Gautier et al., 1999).
Synthesis of Poly(3-hexylthiophene)
Bannock et al. (2016) reported the synthesis of poly(3-hexylthiophene) using 2-methyltetrahydrofuran as a bio-derived reaction solvent. This research emphasizes the environmental benefits and efficiency of using greener solvents in polymer synthesis (Bannock et al., 2016).
Inhibitors of Microbial Quorum Sensing
Benneche et al. (2008) synthesized (E)- and (Z)-5-(Bromomethylene)furan-2(5H)-ones and related compounds as potential inhibitors of microbial communication and biofilm formation. This application highlights the potential biomedical relevance of bromomethyl furanones (Benneche et al., 2008).
Eigenschaften
CAS-Nummer |
154750-20-6 |
|---|---|
Molekularformel |
C7H11BrO2 |
Molekulargewicht |
207.067 |
IUPAC-Name |
3-(bromomethyl)-5,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C7H11BrO2/c1-7(2)3-5(4-8)6(9)10-7/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
HUROMRVYVGXTOD-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(=O)O1)CBr)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



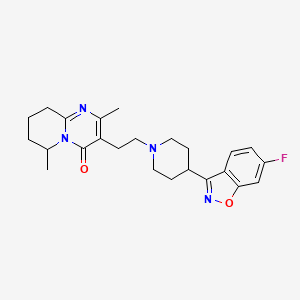
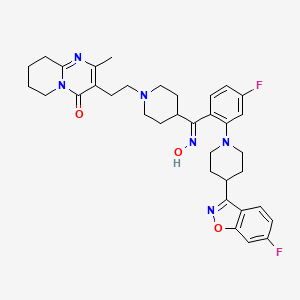


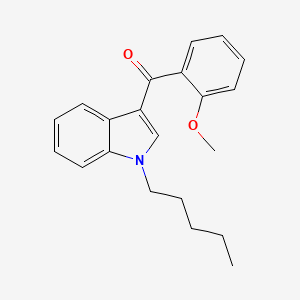

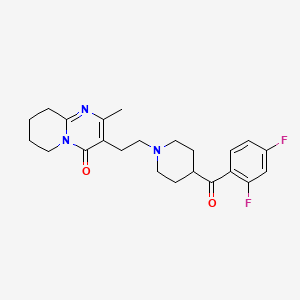

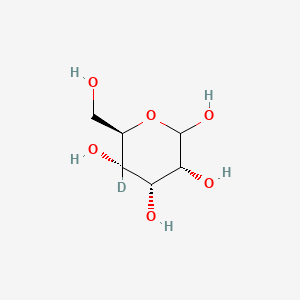
![(1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one](/img/structure/B583769.png)
